molecular formula C7H9NO4 B058355 Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate CAS No. 123770-62-7

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Cat. No. B058355
M. Wt: 171.15 g/mol
InChI Key: ZWVVVEYXDQMHGQ-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a chemical compound that has been studied for its potential in various chemical syntheses and applications. Its synthesis and properties have been explored to understand its utility in the formation of more complex molecules.

Synthesis Analysis

The synthesis of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate involves the reaction of ethyl acetoacetate with chloroacetyl chloride, followed by treatment with hydroxylamine hydrochloride. This procedure yields ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate efficiently and is suitable for large-scale use (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Molecular Structure Analysis

The molecular structure of related isoxazole compounds has been determined by X-ray crystallography, providing insights into their chemical configuration and potential interactions. These structural analyses are crucial for understanding the reactivity and properties of the molecules (A. Souldozi et al., 2007).

Chemical Reactions and Properties

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate undergoes various chemical reactions, including condensation and cycloaddition, which are foundational for synthetic applications. These reactions enable the creation of diverse derivatives and polymers with potential utility in materials science and organic chemistry (Obydennov, Khammatova, & Sosnovskikh, 2017).

Scientific Research Applications

  • Synthesis of Isoxazole Derivatives : Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate has been synthesized for use as starting materials in biomimetic synthesis of α-cyclopiazonic acid, demonstrating its utility in creating complex organic molecules (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

  • Base-Catalysed Isoxazole-Oxazole Transformation : This compound has been involved in the conversion of ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate into 4-cyano-5-methyloxazol-2-ylacetic acid, highlighting its role in novel base-catalysed ring transformations (Doleschall & Seres, 1988).

  • Synthesis of Furan Derivatives : The compound has been used in the preparation of methyl (ethyl) 5-(2'-furyl) isoxazole-3-carboxylate, crucial for generating furan derivatives in chemical research (Saikachi & Kitagawa, 1971).

  • Creation of 3‐Carboxamido‐4‐Carboxylic Acid Derivatives : Ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate reacts with hydroxylamine to yield isoxazole ortho-dicarboxylic acid esters, demonstrating the compound's role in synthesizing complex organic structures (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).

  • Synthesis of Chiral 2-Aminoalkyloxazole-5-Carboxylates : This compound is involved in the N-acylation of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, crucial for producing 2-aminoalkyloxazole-5-carboxylates, which are significant in medicinal chemistry (Cox, Prager, Svensson, & Taylor, 2003).

  • Synthesis of 4-(Isoxazol-4-yl)-2,4-Dioxobutanoates : The compound reacts with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, a process important for creating specialized organic compounds (Obydennov, Khammatova, & Sosnovskikh, 2017).

  • Synthesis of Isoxazolidine Derivatives : It's used in the efficient cascade synthesis of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives, highlighting its versatility in organic synthesis and potential applications in medicinal chemistry (Li, Wei, Wang, Ge, & Li, 2017).

  • Antituberculosis Activity : 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester has been reported to have excellent antituberculosis activity, demonstrating the compound's potential in pharmaceutical applications (Mao, Yuan, Wang, Wan, Pak, He, & Franzblau, 2010).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVVVEYXDQMHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429014
Record name ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

CAS RN

123770-62-7
Record name Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
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Synthesis routes and methods I

Procedure details

To a mixture of propargyl alcohol (1.0 mL; 16.76 mmol) and ethyl 2-nitroacetate (3.79 mL; 33.52 mmol) in ethanol (23.5 mL) in an Ace pressure tube was added 1,4-diazobicyclo[2.2.2]octane (DABCO, 0.194 g; 1.68 mmol). The tube was heated at 80° C. for 72 h. After cooling, the mixture was evaporated to dryness and the residue was purified by flash chromatography on silica gel (eluent: 0 to 6% methanol in dichloromethane) to yield 2.32 g (81%) of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as an oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.79 mL
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
solvent
Reaction Step One
Quantity
0.194 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of ethynylcyclopentane (0.74 mL; 6.05 mmol) and ethyl 2-nitroacetate (1.37 mL; 12.11 mmol) in ethanol (9 mL) in an Ace pressure tube was added 1,4-diazobicyclo[2.2.2]octane (DABCO, 0.070 g; 0.60 mmol). The tube was heated at 80° C. for 96 h. The mixture was evaporated. The flash chromatography on silica gel (eluent: 20 to 80% dichloromethane in heptane) of the residue provided 1.21 g (96%) of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as an oil.
Quantity
0.74 mL
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

24.03 g of 2-propene-1-ol and 16.24 g of ethyl (2E)-chloro(hydroxyimino)acetate were dissolved in 100 ml of tetrahydrofuran, and 12.12 ml of triethylamine dissolved in 50 ml of tetrahydrofuran was then added dropwise at 0° C. over 30 minutes. The mixture was stirred at room temperature overnight. After aqueous saturated sodium chloride was added, the reaction mixture was separated into layers. The aqueous layer was extracted with ethyl acetate. The organic layers were combined, dried over aqueous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 14.22 g of ethyl 5-(hydroxymethyl)-isoxazole-3-carboxylate.
Quantity
24.03 g
Type
reactant
Reaction Step One
Quantity
16.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.12 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PE Guzmán, RC Sausa, LA Wingard… - European Journal of …, 2018 - Wiley Online Library
This study presents the synthesis of ethyl 5‐[(nitrooxy)methyl]isoxazole‐3‐carboxylate (EEIN) and isoxazole‐3,5‐diylbis(methylene) dinitrate (IDN). These compounds, each derived …
BA Chalyk, KV Hrebeniuk, YV Fil… - The Journal of …, 2019 - ACS Publications
A comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes is reported. One-pot metal-free [3 + 2] cycloaddition of CF 3 -…
Number of citations: 26 pubs.acs.org
S Nicolussi, A Chicca, M Rau, S Rihs… - Biochemical …, 2014 - Elsevier
Besides the suggested role of a putative endocannabinoid membrane transporter mediating the cellular uptake of the endocannabinoid anandamide (AEA), this process is intrinsically …
Number of citations: 36 www.sciencedirect.com
L MC MK, M NO, P SI, BA ME - J. Org. Chem, 1998 - academia.edu
[0015] The objects as mentioned above have surprisingly been solved in accordance with the present invention. Thus, the present invention relates to specific E, E-diene compounds …
Number of citations: 0 www.academia.edu

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